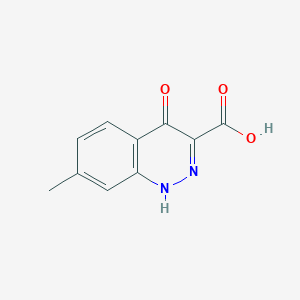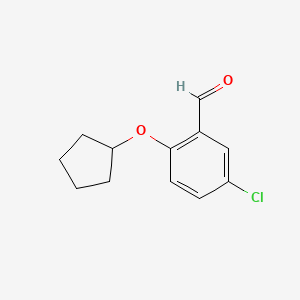
2,6-Dibromo-4-iodophenol
Vue d'ensemble
Description
2,6-Dibromo-4-iodophenol is an organic compound consisting of a phenol group with two bromine atoms and one iodine atom attached to the benzene ring . It has a molecular formula of C6H3Br2IO .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with two bromine atoms and one iodine atom attached to the benzene ring . The average mass is 377.800 Da and the monoisotopic mass is 375.759521 Da .Physical And Chemical Properties Analysis
This compound has a density of 2.7±0.1 g/cm3, a boiling point of 291.7±40.0 °C at 760 mmHg, and a flash point of 130.2±27.3 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Applications De Recherche Scientifique
1. Marine Biology and Ecology
2,6-Dibromo-4-iodophenol has been identified in marine biology. In a study, it was isolated from the marine enteropneust Balanoglossus biminiensis, suggesting its presence in marine organisms. This compound was responsible for the characteristic "iodoform-like" odor of these animals, indicating its role in marine biological processes (Ashworth & Cormier, 1967).
2. Food Science
Research in food science has identified this compound as a cause of an iodoform-like off-flavour in some Australian crustacea. This compound was detected in significant concentrations in certain species of prawns, influencing their flavor profile. This study provides insights into the impact of this compound on food quality and consumer preferences (Whitfield, Shaw, & Tindale, 1988).
3. Chemical Analysis Techniques
This compound has applications in chemical analysis, particularly in high-performance liquid chromatography (HPLC). It has been used in the derivatization of iodide for sensitive detection in HPLC, demonstrating its utility in analytical chemistry (Verma, Jain, & Verma, 1992).
4. Environmental Chemistry and Toxicology
In environmental chemistry and toxicology, this compound is studied for its transformation in the presence of monochloramine. This transformation results in the formation of various byproducts, some of which have significant toxicity. This research is crucial for understanding the environmental fate and impact of this compound, especially in water treatment processes (Gong et al., 2017).
5. Microbial Degradation
A study on the biodegradation of this compound by Cupriavidus sp. strain CNP-8 revealed the compound's microbial degradation pathway. This research contributes to our understanding of the environmental degradation of this compound and its potential impact on ecosystems (Min, Chen, & Hu, 2019).
6. Water Science and Technology
In the context of water science and technology, the compound has been studied for its flavor profile and detection in drinking water. This research is significant for ensuring water quality, especially in applications like the USA space program where iodine is used for water disinfection (Dietrich et al., 1999).
Mécanisme D'action
Target of Action
The primary targets of 2,6-Dibromo-4-iodophenol are currently unknown
Biochemical Pathways
A related compound, 2,6-dibromo-4-nitrophenol, has been studied for its biodegradation pathways . It’s possible that this compound may share similar pathways, but this requires further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propriétés
IUPAC Name |
2,6-dibromo-4-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHRYVNEXNNKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)
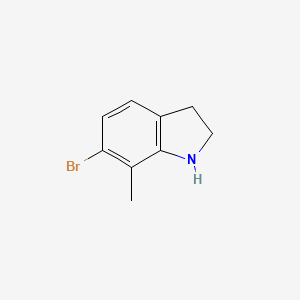

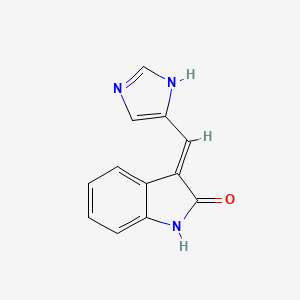
![ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate](/img/structure/B3248462.png)
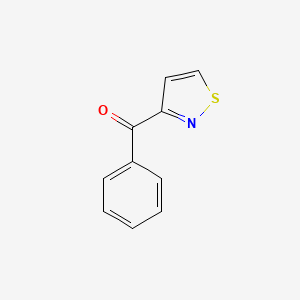
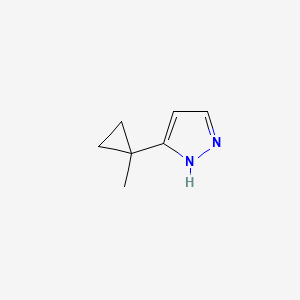
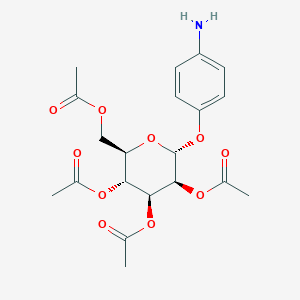
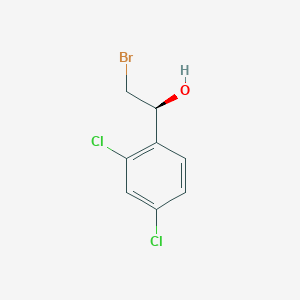
![[2-(Allyloxy)-5-bromophenyl]methanol](/img/structure/B3248484.png)
